![molecular formula C9H20N2O2 B2689757 tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate CAS No. 1428552-81-1](/img/structure/B2689757.png)

tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

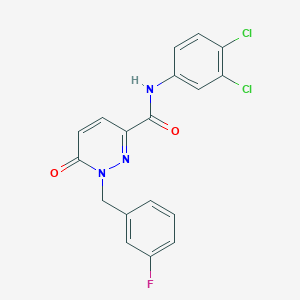

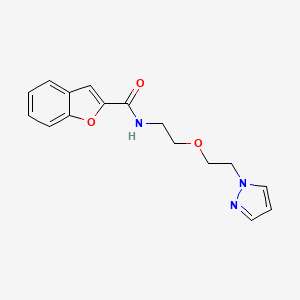

Tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate is a chemical compound with the CAS Number: 1428552-81-1 . It has a molecular weight of 188.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Scientific Research Applications

Metalation and Alkylation in Silicon Chemistry

- Metalation and Alkylation between Silicon and Nitrogen : Research demonstrates that tert-butyl carbamate derivatives can undergo metalation between nitrogen and silicon, leading to efficient reactions with various electrophiles. This process is significant in the preparation of α-functionalized α-amino silanes (Sieburth, Somers & O'hare, 1996).

Transformations in Amino Protecting Groups

- Chemoselective Transformation of Amino Protecting Groups : The study highlights the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from common amino protecting groups. This silyl carbamate reacts with electrophiles to form N-ester type compounds in high yield, showcasing its utility in selective transformations (Sakaitani & Ohfune, 1990).

Synthesis of Chiral Amino Carbonyl Compounds

- Asymmetric Mannich Reaction : A study on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reaction reveals the production of chiral amino carbonyl compounds. This synthesis process contributes to the development of enantioselective methods in organic chemistry (Yang, Pan & List, 2009).

Intermediate in Biologically Active Compounds

- Synthesis as an Important Intermediate : Tert-butyl carbamate derivatives serve as crucial intermediates in synthesizing biologically active compounds, exemplified by the rapid synthesis method established for a specific tert-butyl carbamate compound (Zhao, Guo, Lan & Xu, 2017).

Application in Protected Amino Acids Synthesis

- Curtius Rearrangement for Protected Amines : The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, undergoing Curtius rearrangement, produces tert-butyl carbamate. This method is important for synthesizing protected amino acids and demonstrates compatibility with various substrates (Lebel & Leogane, 2005).

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDMEFMUSKDHOL-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2689676.png)

![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)